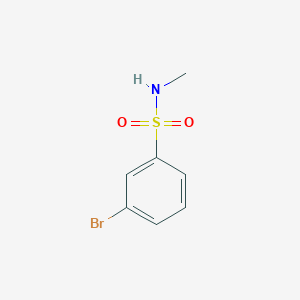

3-bromo-N-methylbenzenesulfonamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNSICXRVZAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428431 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-79-1 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo N Methylbenzenesulfonamide

General Approaches to Sulfonamide Synthesis

The formation of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. thieme-connect.com A variety of methods have been developed, ranging from classical reactions to modern catalytic systems, to construct the crucial sulfur-nitrogen bond.

Reaction of Sulfonyl Chlorides with Amines: Classical and Modern Adaptations

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgnih.govresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net The reaction of benzenesulfonyl chloride with primary and secondary amines, known as the Hinsberg test, is a classic example of this transformation. byjus.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net For primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in alkali. byjus.com

Modern adaptations have sought to improve the efficiency and conditions of this fundamental reaction. While classical methods are robust, research has explored milder reaction conditions, alternative bases, and one-pot procedures to streamline the synthesis. researchgate.netresearchgate.net For instance, the synthesis of 3-bromo-N-methylbenzenesulfonamide would be achieved by reacting 3-bromobenzenesulfonyl chloride with methylamine (B109427).

Table 1: Illustrative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Yield | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100% | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100% | cbijournal.com |

| Aryl sulfonyl chlorides | 2-chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | 72-96% | cbijournal.com |

| Sulfonyl chloride | Amine | MgO | Zirconia jar (mechanosynthesis) | - | rsc.org |

| Sulfonyl chlorides | Primary/Secondary amines | Triethylamine | Acetonitrile (B52724) | Good to Excellent | researchgate.net |

This table provides general examples of the reaction and is not specific to this compound.

Synthesis from Thiols and Sulfonic Acids

Alternative precursors to sulfonyl chlorides, such as thiols and sulfonic acids, can also be used to generate sulfonamides. rsc.org

From Thiols: The synthesis of sulfonamides from thiols requires an oxidative chlorination step to convert the thiol (R-SH) into a sulfonyl chloride (R-SO₂Cl) intermediate. rsc.orgresearchgate.net This transformation can be achieved using various reagents, including:

Aqueous chlorine. rsc.org

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org

N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org

Once the sulfonyl chloride is generated in situ, it can react with an amine in the same pot to yield the desired sulfonamide. researchgate.netorganic-chemistry.org This approach avoids the need to isolate the often unstable sulfonyl chloride intermediate.

From Sulfonic Acids: Sulfonic acids (R-SO₃H) or their salts can be converted to sulfonamides, typically by first transforming them into a reactive sulfonyl chloride intermediate. ucl.ac.uk Reagents like 2,4,6-trichloro- thieme-connect.comrsc.orgcbijournal.com-triazine (cyanuric chloride) can facilitate this conversion, allowing for a one-pot synthesis of sulfonamides from sulfonic acids under mild conditions. cbijournal.comorganic-chemistry.org Microwave-assisted synthesis has also been shown to be an effective method for converting sulfonic acids to sulfonamides in high yields. cbijournal.comorganic-chemistry.org

Metal-Catalyzed Sulfonamide Formation

The development of metal-catalyzed reactions has provided powerful and versatile tools for sulfonamide synthesis, often with improved functional group tolerance and milder conditions compared to classical methods. rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in constructing aryl sulfonamides. One notable strategy involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate a sulfonyl chloride intermediate in situ, which is then reacted with an amine. nih.govacs.org This method allows for the convergent synthesis of sulfonamides, enabling variation in both the aryl and amine components. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis has also emerged as a significant tool. acs.org Copper catalysts can mediate the coupling of aryl halides, a sulfur dioxide surrogate, and an amine in a one-pot process. acs.org Synergistic photoredox and copper catalysis has been used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org These methods represent a significant advance, enabling the formation of complex sulfonamides under mild conditions. acs.org More recently, a copper-catalyzed method has been developed to convert aromatic carboxylic acids directly into sulfonamides, merging traditional amide coupling partners to create important amide bioisosteres. acs.orgacs.org

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. cbijournal.com These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key green strategies include:

Use of Water as a Solvent: Water has been successfully used as a solvent for the reaction between sulfonyl chlorides and amines, often with a simple base like sodium carbonate to act as an HCl scavenger. mdpi.comsci-hub.se This approach eliminates the need for volatile and often toxic organic solvents, and the sulfonamide products can frequently be isolated by simple filtration. mdpi.comsci-hub.se

Solvent-Free Synthesis: Mechanochemistry, where reactions are induced by grinding solid reactants together in a ball mill, offers a solvent-free route to sulfonamides. rsc.org A one-pot, two-step mechanochemical process has been demonstrated, involving the tandem oxidation-chlorination of disulfides followed by amination. rsc.org Neat (solvent-free) reactions between sulfonyl chlorides and amines at room temperature have also been reported. sci-hub.se

Use of Greener Reagents: Research has focused on replacing hazardous reagents. For example, bleach has been used as a safer alternative to chlorine gas for the oxidative chlorination of thiols. ucl.ac.uk Metal-free protocols, such as the use of iodine in ethanol (B145695) for sulfonylation, also contribute to greener synthesis pathways. cbijournal.com Flow chemistry provides an efficient, safe, and scalable method for preparing sulfonamide libraries while minimizing waste and employing greener media. acs.org

Table 2: Overview of Green Chemistry Approaches for Sulfonamide Synthesis

| Green Approach | Precursors | Conditions | Advantages | Reference |

| Aqueous Synthesis | Sulfonyl chloride, Amine | Water, Na₂CO₃, Room Temp. | Eliminates organic solvents, easy product isolation | mdpi.comsci-hub.se |

| Mechanosynthesis | Disulfide, Amine | Ball mill, solvent-free | Environmentally friendly, cost-effective, avoids harsh conditions | rsc.org |

| Flow Chemistry | Sulfonyl chloride, Amine | Meso-reactor, optimized protocol | Waste minimization, scalable, safe | acs.org |

| Metal-Free Oxidation | Thiol, Amine | Iodine, Ethanol | Avoids metals, bases, and additives | cbijournal.com |

Specific Synthetic Routes to 3-Bromobenzenesulfonyl Chloride Precursors

The synthesis of this compound is critically dependent on the availability of its precursor, 3-bromobenzenesulfonyl chloride. solubilityofthings.combldpharm.com The strategic introduction of the bromo and sulfonyl chloride functionalities onto the benzene (B151609) ring is key to obtaining this intermediate.

Halogenation Strategies for Benzenesulfonyl Chlorides

The preparation of specifically substituted aryl sulfonyl chlorides can be challenging. Direct electrophilic substitution reactions on a substituted benzene ring often lead to a mixture of isomers, and the reaction conditions can be harsh. google.com

One primary method for preparing aryl sulfonyl chlorides is the chlorosulfonylation of an aromatic compound with chlorosulfonic acid. google.comwikipedia.org If this reaction were performed on bromobenzene, the bromine atom, being an ortho-, para-director, would primarily yield 2-bromobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride. The desired 3-bromo isomer would be a minor product.

A more regioselective strategy involves the direct halogenation of benzenesulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, the bromination of benzenesulfonyl chloride would be expected to yield the desired 3-bromobenzenesulfonyl chloride as the major product. This electrophilic aromatic substitution is typically carried out using bromine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). lumenlearning.commasterorganicchemistry.com

Another powerful and highly regioselective method for introducing the sulfonyl chloride group at a specific position is the Sandmeyer reaction . This approach starts with an appropriately substituted aniline. For the synthesis of 3-bromobenzenesulfonyl chloride, the starting material would be 3-bromoaniline (B18343). The synthesis proceeds via two main steps:

Diazotization: The amino group of 3-bromoaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. rsc.org

Sulfonylation: The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst, which introduces the sulfonyl chloride group at the position of the original amino group, yielding 3-bromobenzenesulfonyl chloride. rsc.org

This Sandmeyer-type procedure offers a distinct advantage over direct electrophilic substitution by providing unambiguous control over the product's regiochemistry.

Derivatization of Existing Bromo-Aromatic Scaffolds

The derivatization of existing bromo-aromatic scaffolds represents a versatile strategy for the synthesis of this compound. This approach begins with a commercially available or readily synthesized aromatic compound that already contains a bromine atom at the desired position. A key intermediate in this pathway is 3-bromonitrobenzene, which can be prepared by the bromination of nitrobenzene (B124822) using bromine in oleum. google.com Another critical precursor is 3-bromobenzenesulfonyl chloride. bldpharm.comnih.gov

General strategies for the derivatization of such bromo-aromatic scaffolds to yield the target sulfonamide include:

Sulfonylation of a Bromo-Aromatic Compound: A bromo-aromatic compound can be subjected to chlorosulfonylation to introduce the sulfonyl chloride group, which is then reacted with methylamine.

Modification of a Pre-existing Functional Group: A bromo-aromatic compound with a different functional group, such as an amino group, can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

Cross-Coupling Reactions: Modern synthetic methods may involve palladium-catalyzed cross-coupling reactions to form the C-S bond, starting from a suitable bromo-aromatic precursor and a sulfur-containing reagent. nih.gov

Synthesis of this compound from 3-Bromobenzenesulfonyl Chloride and Methylamine

A primary and widely utilized method for the preparation of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.

The general reaction is as follows:

Br-C₆H₄-SO₂Cl + CH₃NH₂ → Br-C₆H₄-SO₂NHCH₃ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.

The efficiency and yield of the synthesis of this compound from 3-bromobenzenesulfonyl chloride and methylamine can be significantly influenced by the reaction conditions. ekb.eg Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the use of a catalyst or base.

Solvent: The choice of solvent is crucial for ensuring that the reactants are adequately dissolved and for facilitating the reaction. Dichloromethane (DCM) is a commonly used solvent for this type of reaction. ekb.eg Other aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and ethyl acetate (B1210297) can also be employed. nih.govnih.gov The polarity of the solvent can influence the reaction rate.

Temperature: The reaction is often initiated at a reduced temperature, such as 0 °C, to control the initial exothermic reaction between the sulfonyl chloride and the amine. nih.gov The reaction mixture may then be allowed to warm to room temperature to ensure completion. In some cases, refluxing the reaction mixture may be necessary to drive the reaction forward, particularly if less reactive amines or sulfonyl chlorides are used. nih.gov

Catalysis/Base: The use of a base is essential to neutralize the HCl generated during the reaction. Tertiary amines, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are frequently used for this purpose. nih.govprinceton.edu Pyridine can also serve as both a base and a catalyst. The selection and stoichiometry of the base can impact the reaction yield and the formation of byproducts. While not always necessary for this specific reaction, in broader sulfonamide synthesis, catalysts can be employed to enhance the reaction rate. princeton.edu

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Effective for the reaction. | nih.gov |

| Acetonitrile, THF, EtOAc | Can also be used, though yields may vary. | nih.govnih.gov | |

| Temperature | 0 °C to room temperature | Standard condition for controlling the reaction. | nih.gov |

| Reflux | May be required for less reactive substrates. | nih.gov | |

| -20 °C | Can sometimes lead to an increase in sulfonamide byproducts in related reactions. | nih.gov | |

| Base | Triethylamine (TEA) | Commonly used to neutralize HCl byproduct. | ekb.egnih.gov |

| Diisopropylethylamine (DIPEA) | An alternative tertiary amine base. | princeton.edu | |

| Pyridine | Can act as both a base and a catalyst. | princeton.edu |

Purification Techniques for the Target Compound

Following the completion of the reaction, the crude this compound product is typically isolated and purified to remove unreacted starting materials, the hydrochloride salt of the base, and any other byproducts. Common purification techniques include:

Aqueous Work-up: The reaction mixture is often first treated with an acidic aqueous solution, such as dilute HCl or citric acid, to remove any excess amine and the amine hydrochloride salt. The organic layer containing the product is then separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or a mixture of solvents in which it has high solubility at elevated temperatures and low solubility at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the solution. nih.gov Common solvent systems for the recrystallization of sulfonamides include ethyl acetate/hexane (B92381) and ethanol/water. nih.gov

Silica (B1680970) Gel Chromatography: For more challenging purifications or to obtain a very high purity product, column chromatography using silica gel is a standard technique. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The desired product is collected in fractions, and the solvent is removed to yield the purified compound.

The choice of purification method depends on the scale of the reaction, the physical state of the product (solid or oil), and the required level of purity.

Advanced Spectroscopic and Analytical Characterization for 3 Bromo N Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. For 3-bromo-N-methylbenzenesulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would typically display a complex pattern of multiplets due to the coupling between the non-equivalent protons on the brominated benzene (B151609) ring. The specific chemical shifts (δ) and coupling constants (J) of these aromatic protons are crucial for confirming the 1,3-substitution pattern. The N-methyl group would appear as a singlet, as it lacks adjacent protons to couple with.

Aromatic Protons: The protons on the benzene ring will exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the sulfonyl group and the bromine atom will further influence their precise chemical shifts.

N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom are expected to resonate at a higher field (upfield) compared to the aromatic protons, typically in the range of δ 2.5-3.5 ppm.

Detailed analysis of the splitting patterns and integration values of these signals allows for the unambiguous assignment of each proton in the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbon atoms of the benzene ring will have chemical shifts in the range of δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of bromine. The carbon attached to the sulfonamide group (C-S) will also have a characteristic chemical shift.

N-Methyl Carbon: The carbon of the N-methyl group will appear at a much higher field (upfield), typically in the range of δ 25-40 ppm.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-Br | ~122 |

| Aromatic CH | 125-135 |

| C-S | ~140 |

| N-CH₃ | 25-40 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the proton signal to its corresponding carbon signal. For example, it would link the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show a correlation between the N-methyl protons and the carbon atom of the sulfonamide group, as well as with the aromatic carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. youtube.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonamide and aromatic ring moieties. researchgate.net

Sulfonamide Group (SO₂NH): This group gives rise to two strong and distinct stretching vibrations for the S=O bonds.

Asymmetric stretching (νas SO₂): Typically observed in the range of 1350-1300 cm⁻¹.

Symmetric stretching (νs SO₂): Usually found in the range of 1160-1120 cm⁻¹. researchgate.net

The S-N stretching vibration is generally weaker and appears in the 950-850 cm⁻¹ region. researchgate.net

Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the N-methyl group will be found just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene ring can provide further information about the substitution pattern and appear in the 900-690 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 700-500 cm⁻¹ range.

The following table summarizes the key IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide | Asymmetric SO₂ Stretch | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 | |

| S-N Stretch | 950-850 | |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-H Stretch | >3000 | |

| N-Methyl | C-H Stretch | <3000 |

| Carbon-Bromine | C-Br Stretch | 700-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain information about its structure from the fragmentation patterns.

For this compound (C₇H₈BrNO₂S), the molecular weight is approximately 250.1 g/mol . calpaclab.com A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. youtube.com This characteristic isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. youtube.com

The fragmentation of the molecular ion upon electron impact will lead to the formation of various daughter ions. The analysis of these fragment ions can provide valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond.

Expected key fragments in the mass spectrum of this compound include:

Loss of the methyl group (-CH₃)

Loss of the SO₂ group

The bromophenyl cation ([BrC₆H₄]⁺)

The precise mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of a compound. For this compound, HRMS provides the exact mass, which confirms its elemental formula. The monoisotopic mass of this compound has been calculated as 248.94591 Da. nih.gov This high degree of accuracy is crucial for distinguishing the compound from others with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈BrNO₂S |

| Calculated Exact Mass | 248.94591 Da |

| Ionization Mode | Electrospray Ionization (ESI+) |

This table presents theoretical data based on the compound's structure.

Fragmentation Pathways of this compound

A primary fragmentation event for sulfonamides is the cleavage of the S-N bond, which would yield a bromobenzenesulfonyl radical and a methylamine (B109427) cation, or a bromobenzenesulfonyl cation and a methylamine radical. researchgate.net Another common fragmentation involves the loss of sulfur dioxide (SO₂), leading to the formation of a bromophenyl radical cation. researchgate.net The presence of the bromine atom would also result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). youtube.com

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z (Proposed Fragment) | Proposed Structure/Formula |

| 249/251 | [C₇H₈BrNO₂S]⁺ (Molecular Ion) |

| 184/186 | [C₆H₄BrSO₂]⁺ |

| 156/158 | [C₆H₄Br]⁺ |

| 90 | [C₆H₄SO]⁺ |

| 77 | [C₆H₅]⁺ |

| 30 | [CH₃NH]⁺ |

This table represents a hypothetical fragmentation pattern based on the general behavior of related compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity evaluation of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. wu.ac.thnih.govmdpi.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

A typical HPLC system for analyzing this compound would employ a C8 or C18 column with a gradient elution system. wu.ac.thnih.gov The mobile phase could consist of a mixture of an aqueous buffer (e.g., acetic acid solution) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs significantly, or a photodiode array (PDA) detector for more comprehensive spectral information. wu.ac.th

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table outlines a general HPLC method suitable for the analysis of aromatic sulfonamides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While this compound itself is not highly volatile, GC-MS is an excellent technique for identifying and quantifying any volatile or semi-volatile impurities that may be present from its synthesis. shimadzu.comresearchgate.net These could include residual solvents or by-products from the starting materials. A headspace GC-MS method is particularly useful for detecting trace levels of volatile organic compounds. shimadzu.com

The sample would be dissolved in a suitable solvent, and the vapor phase injected into the GC-MS system. The components are separated based on their boiling points and polarity in the GC column and then detected and identified by the mass spectrometer. orientjchem.org

Table 4: Potential Volatile Impurities Analyzed by GC-MS

| Potential Impurity | Rationale for Presence |

| Toluene | Common reaction solvent |

| Dichloromethane | Common extraction solvent |

| Triethylamine (B128534) | Base used in sulfonamide synthesis |

| 3-Bromobenzenesulfonyl chloride | Unreacted starting material |

| Methylamine | Unreacted starting material |

This table lists hypothetical volatile impurities based on common synthetic routes.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound and to support the purity data obtained from other methods. For this compound, the experimentally determined percentages of C, H, N, Br, and S should align closely with the theoretical values calculated from its molecular formula, C₇H₈BrNO₂S. nih.gov Modern elemental analyzers can determine the content of carbon, hydrogen, nitrogen, and sulfur simultaneously through combustion analysis. elementar.com

Table 5: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 33.61 |

| Hydrogen (H) | 3.22 |

| Bromine (Br) | 31.94 |

| Nitrogen (N) | 5.60 |

| Oxygen (O) | 12.79 |

| Sulfur (S) | 12.82 |

This table shows the theoretical elemental composition calculated from the molecular formula.

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

The primary area of investigation for benzenesulfonamide (B165840) derivatives has been their potent ability to inhibit specific classes of enzymes, most notably carbonic anhydrases.

Benzenesulfonamides are well-established as powerful inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH homeostasis and respiration. nih.gov The inhibitory action is centered on the sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site. The nature of the substituents on the benzene (B151609) ring, such as the bromo and N-methyl groups in 3-bromo-N-methylbenzenesulfonamide, significantly influences the inhibitory potency and selectivity against different CA isoforms. nih.gov

Research on a range of benzenesulfonamide derivatives has revealed distinct inhibition profiles against various human (h) CA isoforms:

Cytosolic Isoforms (hCA I and II): These isoforms are typically inhibited with moderate potency by benzenesulfonamides. Studies show inhibition constants (Ki) for this class of compounds often fall within the range of 30 nM to 1500 nM. nih.govnih.gov

Tumor-Associated Isoforms (hCA IX and XII): These isoforms are particularly relevant targets in oncology as they are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment. Many benzenesulfonamide derivatives show exceptionally potent, low nanomolar to subnanomolar inhibition against hCA IX and hCA XII. nih.govnih.govnii.ac.jp Inhibition constants for this class of compounds can range from as low as 0.8 nM to 38.9 nM. nih.govnih.gov

The high affinity and selectivity for tumor-associated isoforms have made these compounds valuable leads in the development of novel anticancer therapies. lookchem.com

Table 1: Representative Inhibition Constants (Ki) for Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|

Note: This table represents a range of activities for the broader class of benzenesulfonamide derivatives, as reported in the cited literature.

While the vast majority of research on this compound and its analogs focuses on carbonic anhydrase, the core structure has been used as a building block in the synthesis of inhibitors for other enzyme systems. For instance, the compound has been listed as a reactant in patents for the preparation of kinase inhibitors and has been used in the synthesis of potential Lysine-Specific Demethylase 1 (LSD1) inhibitors. However, in these cases, it serves as a chemical intermediate rather than the final active enzyme inhibitor itself. Currently, there is limited public research demonstrating direct and potent inhibitory activity of this compound against other specific enzyme targets.

Antimicrobial Investigations

The sulfonamide group is historically significant in antimicrobial chemotherapy. While many traditional sulfa drugs target folate synthesis, newer research has explored other mechanisms and targets for sulfonamide-based compounds.

Halogenated aryl sulfonamides have demonstrated notable antibacterial properties. Studies on compounds structurally related to this compound, such as N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide, have shown activity against both Gram-negative and Gram-positive bacteria. This suggests that the brominated benzenesulfonamide scaffold is a viable starting point for developing new antibacterial agents.

One study evaluated the minimum inhibitory concentration (MIC) of N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide against several pathogenic bacteria, revealing its potential as a broad-spectrum agent.

Table 2: Minimum Inhibitory Concentration (MIC) of N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide Against Selected Bacteria

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| S. typhi | Gram-negative | 16.92 ± 0.24 |

| E. coli | Gram-negative | 7.42 ± 0.16 |

| K. pneumoniae | Gram-negative | 15.21 ± 0.10 |

| P. aeruginosa | Gram-negative | 16.93 ± 0.18 |

Data sourced from a study on halogenated aryl sulfonamides. jcsp.org.pk

The sulfonamide moiety is also found in compounds with antifungal and antiprotozoal activity. iucr.org Research has shown that certain benzenesulfonamide derivatives possess antifungal potential against yeasts like Candida albicans.

Furthermore, a key area of investigation is the inhibition of carbonic anhydrases in pathogenic microbes. A β-carbonic anhydrase from the pathogenic protozoan Entamoeba histolytica (EhiCA), the causative agent of amebiasis, has been identified as a target for sulfonamide inhibitors. While clinically used sulfonamides like acetazolamide (B1664987) were only moderately effective, other benzenesulfonamide derivatives showed potent inhibition of EhiCA, with Ki values in the nanomolar range. This line of research is promising for developing novel anti-infectives with alternative mechanisms of action, as β-CAs are not present in vertebrates.

Beyond the well-known inhibition of the folate pathway, research has uncovered other potential antimicrobial mechanisms for sulfonamides. One study found that in E. coli lacking the relA gene, the typically bacteriostatic sulfonamide sulfamethoxazole (B1682508) became bactericidal. This effect was not due to thymine (B56734) starvation but was linked to the accumulation of reactive oxygen species (ROS) and ferrous ions, leading to extensive DNA double-strand breaks. nih.gov This suggests a mechanism where sulfonamides can induce a state of oxidative stress that is lethal to bacteria under specific genetic conditions.

In the context of antiprotozoal activity, the mechanism is likely tied to the inhibition of the pathogen's specific carbonic anhydrase isoforms, such as EhiCA in Entamoeba histolytica. By disrupting the enzyme's function, these inhibitors can interfere with the parasite's vital physiological processes, including pH regulation and metabolism, leading to its demise.

Other Therapeutic ApplicationsSimilarly, there is a lack of scientific literature detailing the antiviral, anti-inflammatory, or antidiabetic properties of this specific compound. No studies on its activity against viruses such as HIV or SARS-CoV-2, its anti-inflammatory effects, or its potential as an antidiabetic agent have been found in the course of this review.

Neurological Applications (e.g., Alzheimer's Disease)

The arylsulfonamide motif is a valuable starting point for developing novel agents to treat CNS disorders. nih.gov Derivatives of this class have been explored for various neurological conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease. ajchem-b.comnih.govnih.gov

The potential therapeutic utility of sulfonamides in neurodegenerative diseases often stems from their ability to inhibit specific enzymes or modulate receptor activity. nih.govnih.gov For instance, certain sulfonamide derivatives have been identified as inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes critical in the pathology of Alzheimer's disease. mdpi.com The loss of cholinergic neurons and subsequent decrease in the neurotransmitter acetylcholine (B1216132) are hallmarks of the disease, and inhibiting these enzymes can improve cognitive function. mdpi.com

In the context of Parkinson's disease, some bis-sulfonamide derivatives have shown neuroprotective effects in cellular models by enhancing the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1) and protecting against oxidative stress. nih.gov

Furthermore, benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), some isoforms of which (e.g., hCA II and VII) are linked to epileptogenesis. nih.gov Potent and selective inhibitors from this class have demonstrated significant anticonvulsant activity in animal models. nih.govnih.gov Given that this compound shares the core benzenesulfonamide structure, it could be a candidate for investigation in these neurological areas, particularly for its potential as an enzyme inhibitor.

Biological Evaluation Methodologies

To ascertain the therapeutic potential of a compound like this compound, a systematic biological evaluation is required, employing a range of modern drug discovery techniques.

In vitro Assays and High-Throughput Screening (HTS)

The initial exploration of a compound's biological activity typically begins with in vitro assays. These laboratory-based tests are conducted on isolated targets (e.g., enzymes, receptors) or in cellular models. mdpi.com For a compound like this compound, a primary step would be to screen it against a panel of enzymes implicated in neurological disorders.

High-Throughput Screening (HTS) allows for the rapid testing of millions of compounds against a specific biological target. researchgate.net This automated process helps to quickly identify "hits"—compounds that show activity in an assay. researchgate.net

Common in vitro assays relevant to the potential applications of this compound include:

Enzyme Inhibition Assays: To test for activity against targets like carbonic anhydrases, cholinesterases, or kinases. For example, the inhibitory activity of novel sulfonamides against human carbonic anhydrase isoenzymes (hCA I, II, IX, XII) and cholinesterases (AChE, BChE) has been evaluated in vitro. researchgate.net

Cell Viability and Cytotoxicity Assays: Methods like the trypan blue exclusion assay or MTT assay are used to determine a compound's effect on cell survival. nih.govmdpi.com This is crucial to ensure that the compound is not broadly toxic to cells. For instance, the cytotoxic effects of some benzenesulfonamide derivatives were determined in glioblastoma (U87) and mouse embryonic fibroblast (MEF) cells. mdpi.com

Antimicrobial Assays: Given the historical role of sulfonamides as antibacterial agents, assays like the agar (B569324) well diffusion method could be used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains. nih.govb-cdn.net

The following table shows sample data from an in vitro study on different benzenesulfonamide derivatives, illustrating the type of data generated.

| Compound ID | Target Cell Line | Concentration (µM) | % Growth Inhibition | Citation |

| AL106 | U87 (Glioblastoma) | 100 | 78% | mdpi.com |

| AL34 | U87 (Glioblastoma) | 100 | 64.7% | mdpi.com |

| AL110 | U87 (Glioblastoma) | 100 | 53.3% | mdpi.com |

| AL106 | MEF (Non-cancerous) | 10 | <10% | mdpi.com |

| Cisplatin | U87 (Glioblastoma) | 100 | 95% | mdpi.com |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Once initial hits are identified, the process of lead optimization begins, which is heavily guided by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. nih.gov SAR analysis explores how modifications to a molecule's chemical structure affect its biological activity, while SPR examines the impact on physicochemical properties like solubility and metabolic stability.

For benzenesulfonamides, SAR studies have been crucial in developing isoform-selective enzyme inhibitors. nih.gov Key aspects of the benzenesulfonamide scaffold that are often modified include:

The Sulfonamide Group (-SO₂NH₂): This group is often essential for binding to the target, such as the zinc ion in the active site of carbonic anhydrases.

The Benzene Ring: Substituents on the aromatic ring can significantly alter potency, selectivity, and physical properties. The position and nature of substituents (e.g., halogens like the bromine in this compound, alkyl groups, etc.) can influence how the molecule fits into the target's binding pocket. google.com

The N-substituent: The group attached to the sulfonamide nitrogen (the methyl group in this compound) can be varied to explore different interactions with the target protein and to modify properties like cell permeability.

The table below illustrates a hypothetical SAR for benzenesulfonamide derivatives based on general findings in the literature.

| R1 (Position on Ring) | R2 (N-substituent) | General Observed Effect on Activity | Citation |

| H | H (Primary sulfonamide) | Often serves as a baseline or essential binding group. | google.com |

| Halogen (e.g., Br) | Alkyl (e.g., Methyl) | Can increase potency and/or selectivity depending on the target. | google.com |

| Amino group | H | Key feature for antibacterial sulfonamides (not present in the title compound). | |

| Complex heterocyclic ring | H or Alkyl | Can be used to target specific sub-pockets in an enzyme for improved selectivity. | nih.gov |

Considerations for Preclinical Development

After successful in vitro evaluation and optimization, a drug candidate must undergo preclinical development, which involves laboratory and animal testing to gather data on its efficacy and safety before it can be considered for human clinical trials. nih.gov

Key considerations for a compound like this compound would include:

Pharmacokinetics (ADMET): This involves studying the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound. In silico computational models are often used as an early screening tool to predict these properties. nih.gov

In Vivo Efficacy: The compound's effectiveness must be tested in relevant animal models of disease, such as a mouse model of Alzheimer's or an induced seizure model for epilepsy. nih.govmdpi.com For example, sulfonamide-based BChE inhibitors were tested for their ability to reverse scopolamine-induced amnesia in rats. mdpi.com

Toxicology and Safety Pharmacology: Comprehensive studies are performed to identify potential toxic effects. This includes assessing effects on major organ systems. For sulfonamide derivatives, studies have evaluated changes in liver function markers (SGPT, SGOT) and kidney function markers (urea, creatinine) in animals. mdpi.com Neurotoxicity is also a critical assessment for CNS-targeted drugs, often evaluated using tests like the rotarod test in mice to check for motor impairment. nih.gov

These preclinical steps are essential to build a robust data package to support an Investigational New Drug (IND) application for initiating clinical trials. nih.gov

Future Research Directions and Translational Impact

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize pharmaceutical research, offering powerful tools to accelerate the discovery and design of new drugs. nih.govstmjournals.com For benzenesulfonamide (B165840) derivatives, including 3-bromo-N-methylbenzenesulfonamide, these computational approaches are poised to make a significant impact.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties. nih.govstmjournals.com Generative AI models, for instance, can design entirely new molecules with desired characteristics, potentially leading to the creation of more potent and selective benzenesulfonamide-based therapeutics. nih.gov These technologies can be applied to:

Virtual Screening: AI can rapidly screen large virtual libraries of benzenesulfonamide derivatives against specific biological targets, identifying promising candidates for further investigation. This significantly reduces the time and cost associated with traditional high-throughput screening. stmjournals.com

Predictive Modeling: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds like this compound. mdpi.com This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process.

De Novo Drug Design: Generative models can create novel benzenesulfonamide structures optimized for specific therapeutic targets, potentially overcoming limitations of existing compounds. nih.gov

The integration of AI and ML with experimental validation holds the key to unlocking the full therapeutic potential of the benzenesulfonamide scaffold.

Novel Synthetic Methodologies for Benzenesulfonamide Derivatives

While established methods for synthesizing benzenesulfonamides exist, the development of novel, more efficient, and environmentally friendly synthetic routes remains a critical area of research. Recent advancements focus on milder reaction conditions and the use of more accessible starting materials.

One innovative approach involves the dual copper and photoredox-catalyzed coupling of S(O)2–H compounds with aryl azides. nih.gov This method provides an efficient, redox-neutral pathway to sulfonamides under mild conditions, which is a significant departure from traditional methods that often require harsh conditions or the use of potentially genotoxic aromatic amines. nih.gov Another strategy employs nitroarenes as stable and readily available starting materials for the synthesis of sulfonamide derivatives. nih.gov

Further research into these and other novel synthetic methodologies will be crucial for the large-scale and sustainable production of this compound and other complex derivatives, making them more accessible for research and potential commercialization.

Exploration of Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of diseases like cancer and Alzheimer's. nih.gov The development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, represents a promising therapeutic strategy. nih.govkaist.ac.kr

The benzenesulfonamide scaffold is an ideal framework for the design of MTDLs due to its versatile chemical nature, allowing for the incorporation of various pharmacophores. nih.gov Research has shown that benzenesulfonamide derivatives can be designed to inhibit multiple enzymes or receptors involved in a single disease pathway. For example, quinazoline (B50416) derivatives based on a benzenesulfonamide scaffold have demonstrated antitumor activity through the inhibition of multiple tyrosine kinases like EGFR and HER2, as well as cyclin-dependent kinases (CDKs). nih.gov

Future research focused on this compound could involve its use as a core structure for developing MTDLs. By strategically modifying the molecule, it may be possible to create compounds that target multiple pathways in complex diseases, potentially leading to more effective treatments and reduced chances of drug resistance.

Advanced Analytical Techniques in Real-time Monitoring and Characterization

The precise characterization and real-time monitoring of chemical reactions are essential for optimizing synthetic processes and ensuring the quality of pharmaceutical compounds. Advanced analytical techniques are playing an increasingly important role in the study of benzenesulfonamide derivatives.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection of sulfonamides. researchgate.netnih.gov This technique is widely used for determining the presence of sulfonamide residues in various samples. nih.gov For real-time monitoring, innovations in sample preparation, such as dispersive solid-phase extraction (d-SPE), are being developed to be faster and more environmentally friendly. rsc.org

Electrochemical sensors, including those based on carbon paste electrodes (CPEs) and screen-printed carbon electrodes (SPCEs), offer a cost-effective and portable alternative for the detection of sulfonamides. acs.org Future research could focus on developing specialized sensors for the in-situ, real-time monitoring of the synthesis of this compound, allowing for precise control over reaction conditions and yields.

| Analytical Technique | Application in Benzenesulfonamide Research | Key Advantages |

| HPLC-MS/MS | Quantification of sulfonamide residues in various matrices. nih.gov | High sensitivity, selectivity, and suitability for high-throughput analysis. researchgate.netnih.gov |

| QuEChERS | Sample preparation for the analysis of sulfonamides in complex samples. nih.gov | Effective extraction and purification from complex matrices. nih.gov |

| Electrochemical Sensors | Detection of sulfonamides in environmental and biological samples. acs.org | Cost-effective, portable, and suitable for on-site analysis. acs.org |

Role in Addressing Global Health Challenges

Benzenesulfonamide derivatives have historically played a crucial role in combating infectious diseases, and their potential to address current and future global health challenges remains significant. The rise of antimicrobial resistance necessitates the development of new antibacterial agents, and the sulfonamide scaffold continues to be a promising starting point for such research.

For instance, new benzenesulfonamide derivatives have been synthesized and shown to be effective inhibitors of carbonic anhydrases in pathogens like Vibrio cholerae, the bacterium responsible for cholera. tandfonline.com This highlights the potential for developing novel anti-infective agents that target different pathways than traditional antibiotics. Furthermore, research into 5-bromo-N-alkylthiophene-2-sulfonamides has shown activity against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a critical priority pathogen. nih.gov

The structural features of this compound could be explored for the development of new treatments for neglected tropical diseases or as a part of a strategy to overcome antibiotic resistance. Its potential as an anti-influenza agent, by inhibiting viral fusion with host cells, has also been an area of investigation for the broader class of benzenesulfonamides. nih.gov

Potential for Material Science Applications

Beyond its applications in medicine, the benzenesulfonamide functional group has potential uses in the field of material science. The unique electronic and structural properties of these compounds make them interesting candidates for the development of new functional materials.

One area of exploration is their use as corrosion inhibitors. Studies have shown that some benzenesulfonamide derivatives can effectively protect steel from corrosion in acidic environments by forming a protective barrier on the metal's surface. researchgate.net The specific substitutions on the benzene (B151609) ring and the sulfonamide nitrogen can be tailored to enhance this protective effect. researchgate.net

Additionally, the benzenesulfonamide moiety can be incorporated into polymers to create materials with specific properties. These could include polymers with enhanced thermal stability, altered solubility, or the ability to bind to specific molecules, making them useful in the creation of sensors or specialized coatings. solubilityofthings.com The bromine atom in this compound provides a reactive site for further polymerization or functionalization, opening up possibilities for its use as a monomer or cross-linking agent in the synthesis of advanced materials.

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 3-bromo-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

A1. Synthesis typically involves sulfonylation of 3-bromobenzenesulfonyl chloride with methylamine under controlled conditions. Key steps include:

- Coupling Reagents : Use of carbodiimide-based reagents (e.g., EDCI) with HOBt to activate the sulfonyl chloride, improving reaction efficiency .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C minimizes side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields pure product. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. Q2. How can researchers validate the structural identity of this compound?

A2. Use a combination of spectroscopic and crystallographic techniques:

- NMR : H NMR should show a singlet for the N-methyl group (~2.8 ppm) and aromatic protons split by the bromo substituent (δ 7.4–8.1 ppm). C NMR confirms sulfonamide carbonyl at ~125–130 ppm .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 236.08) and HRMS validate molecular weight.

- Elemental Analysis : Match calculated (C: 30.53%, H: 2.56%) and observed values within 0.3% error .

Advanced Research Questions

Q. Q3. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

A3. Employ single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement:

- Data Collection : Use a Gemini diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Space Group Determination : Monoclinic is common for sulfonamides; check for twinning using PLATON .

- Validation : Verify geometric parameters (e.g., S–N bond length: ~1.63 Å) and Hirshfeld surfaces to assess intermolecular interactions (e.g., Br···H contacts) .

Q. Q4. How can electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

A4. The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings:

- Electronic Withdrawal : Bromine’s −I effect activates the sulfonamide group for nucleophilic substitution.

- Catalytic Systems : Use Pd(PPh)/KCO in DMF at 80°C for Suzuki reactions; monitor regioselectivity via F NMR if fluorinated partners are used .

- Controlled Reactivity : Steric hindrance from the N-methyl group may reduce aggregation in catalytic cycles, improving yield .

Q. Q5. What computational methods are suitable for modeling the electronic structure and binding interactions of this compound?

A5. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights:

- DFT : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential maps to predict electrophilic sites .

- MD Simulations : Use AMBER or GROMACS to study binding to biological targets (e.g., NLRP3 inflammasome) via sulfonamide oxygen hydrogen bonds .

- Docking Studies : AutoDock Vina evaluates binding affinities; validate with experimental IC values from enzyme inhibition assays .

Experimental Design & Data Analysis

Q. Q6. How should researchers address contradictions in spectroscopic data for this compound derivatives?

A6. Apply systematic validation:

- Reproducibility : Replicate synthesis under inert atmosphere to rule out oxidation/hydrolysis.

- Advanced NMR : Use H-N HMBC to confirm sulfonamide connectivity if C signals overlap .

- Crystallographic Cross-Check : Compare experimental SCXRD bond angles with DFT-optimized structures to identify artifacts .

Q. Q7. What strategies optimize the resolution of enantiomeric sulfonamide derivatives during chiral separation?

A7. Chiral HPLC or crystallization with resolving agents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。